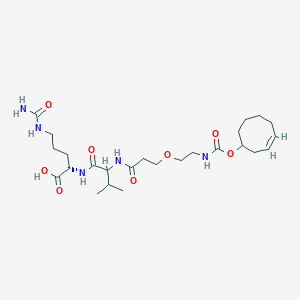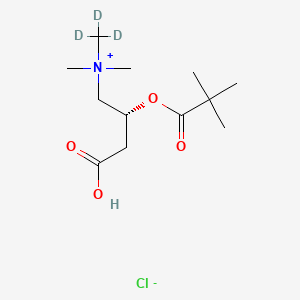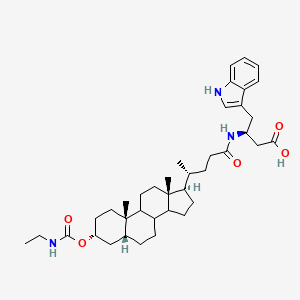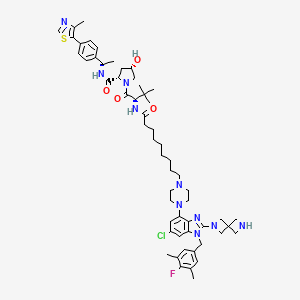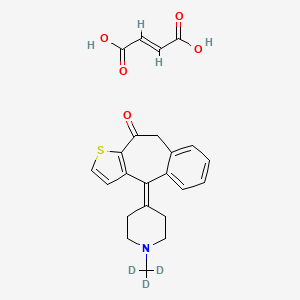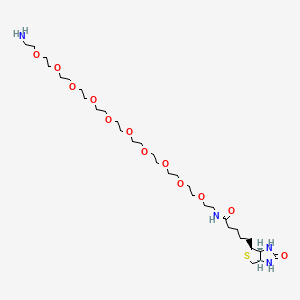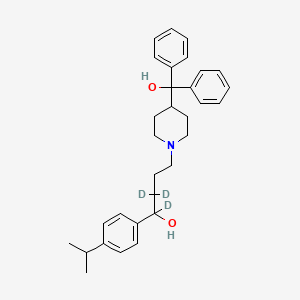
Decarboxy Fexofenadine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarboxy Fexofenadine-d3 is a deuterated form of Decarboxy Fexofenadine, which is a derivative of Fexofenadine. Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxy Fexofenadine-d3 involves several steps, starting from the basic structure of Fexofenadine. The process typically includes:
Alkylation: A halogenated compound is alkylated with azacyclonol to yield a keto compound.
Reduction: The keto compound is reduced to introduce the propionic acid functionality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Decarboxy Fexofenadine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Decarboxy Fexofenadine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Decarboxy Fexofenadine-d3 exerts its effects by antagonizing the actions of histamine at H1 receptors. This prevents histamine from binding to its receptors, thereby alleviating allergy symptoms. The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacokinetics and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fexofenadine: The parent compound, used widely as an antihistamine.
Terfenadine: A precursor to Fexofenadine, known for its antihistamine properties.
Desloratadine: Another second-generation antihistamine with similar uses.
Uniqueness
This makes it particularly valuable in research settings where precise measurements are crucial .
Propriétés
Formule moléculaire |
C31H39NO2 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1,2,2-trideuterio-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol |
InChI |
InChI=1S/C31H39NO2/c1-24(2)25-15-17-26(18-16-25)30(33)14-9-21-32-22-19-29(20-23-32)31(34,27-10-5-3-6-11-27)28-12-7-4-8-13-28/h3-8,10-13,15-18,24,29-30,33-34H,9,14,19-23H2,1-2H3/i14D2,30D |
Clé InChI |
FZSQPQGERLSIOR-CTDYWGJISA-N |
SMILES isomérique |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)C)O |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


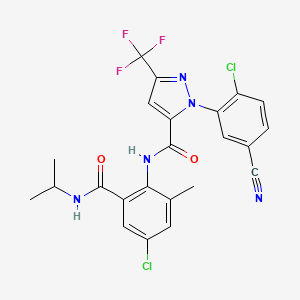
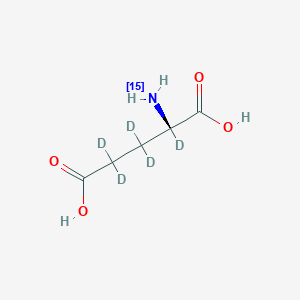



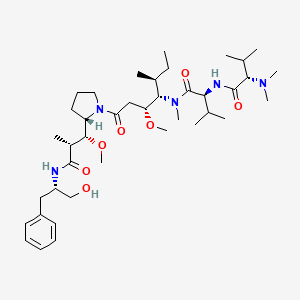
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
